molecular formula C6H10O10P2-4 B1264286 (R)-5-Diphosphomevalonate

(R)-5-Diphosphomevalonate

Cat. No. B1264286
M. Wt: 304.08 g/mol
InChI Key: SIGQQUBJQXSAMW-ZCFIWIBFSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5-diphosphonatomevalonate(4-) is an organophosphate oxoanion arising from deprotonation of carboxylic acid and phosphate functions of (R)-5-diphosphomevalonic acid. It has a role as a Saccharomyces cerevisiae metabolite. It is an organophosphate oxoanion and a monocarboxylic acid anion. It is a conjugate base of a (R)-5-diphosphomevalonic acid.

Scientific Research Applications

Enzymatic Reactions and Pathway Analysis

(R)-5-Diphosphomevalonate plays a crucial role in the biosynthesis of isopentenyl diphosphate, a key precursor for isoprenoids, via the mevalonate pathway. It undergoes ATP-dependent phosphorylation and subsequent decarboxylation, a process catalyzed by diphosphomevalonate decarboxylase. This enzymatic mechanism has been studied in various organisms, including archaea and bacteria, shedding light on the complex biochemical pathways in these organisms (Motoyama et al., 2016).

Potential Antibiotic Applications

The study of (R)-5-Diphosphomevalonate and its analogues has implications for antibiotic development, particularly targeting the Streptococcus pneumoniae mevalonate pathway. Researchers have synthesized analogues of (R)-5-Diphosphomevalonate to explore their potential in blocking key steps in this pathway, thus opening avenues for novel antibiotic therapies (Lefurgy et al., 2010).

Genetic Engineering and Biotechnological Applications

In the field of genetic engineering, (R)-5-Diphosphomevalonate is pivotal for synthesizing isopentenyl diphosphate and dimethylallyl diphosphate from mevalonate, essential building blocks in isoprenoid biosynthesis. This has been demonstrated in Escherichia coli, providing a foundation for further biotechnological applications (Campos et al., 2001).

Structural and Mechanistic Insights

Research has delved into the structural and mechanistic aspects of enzymes involved in the mevalonate pathway, particularly those processing (R)-5-Diphosphomevalonate. This includes insights into enzyme specificity, structural differences in enzymes from various species, and their potential as drug targets, thereby contributing to our understanding of lipid biosynthesis and its regulation (Chiew et al., 1987).

Discovery of Alternative Pathways

Recent studies have uncovered alternative mevalonate pathways involving (R)-5-Diphosphomevalonate in archaea, revealing diversity in isoprenoid biosynthesis pathways. This has broad implications for understanding metabolic diversity across different life forms (Azami et al., 2014).

properties

Product Name

(R)-5-Diphosphomevalonate

Molecular Formula

C6H10O10P2-4

Molecular Weight

304.08 g/mol

IUPAC Name

(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate

InChI

InChI=1S/C6H14O10P2/c1-6(9,4-5(7)8)2-3-15-18(13,14)16-17(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H,13,14)(H2,10,11,12)/p-4/t6-/m1/s1

InChI Key

SIGQQUBJQXSAMW-ZCFIWIBFSA-J

Isomeric SMILES

C[C@@](CCOP(=O)([O-])OP(=O)([O-])[O-])(CC(=O)[O-])O

Canonical SMILES

CC(CCOP(=O)([O-])OP(=O)([O-])[O-])(CC(=O)[O-])O

synonyms

5-diphosphomevalonic acid
mevalonate 5-diphosphate
mevalonate pyrophosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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